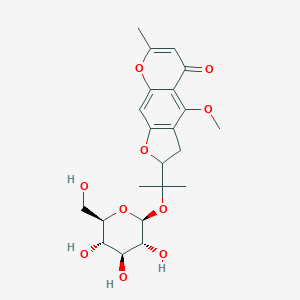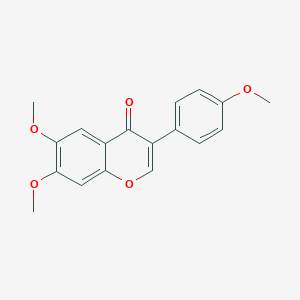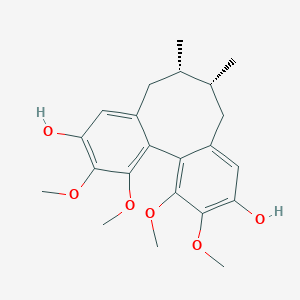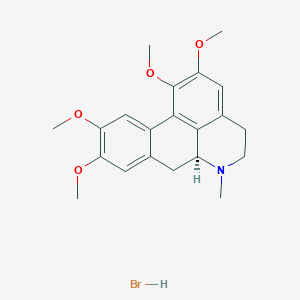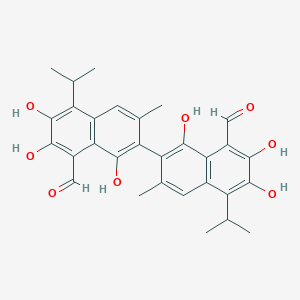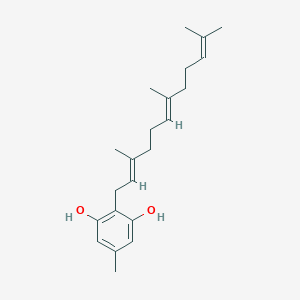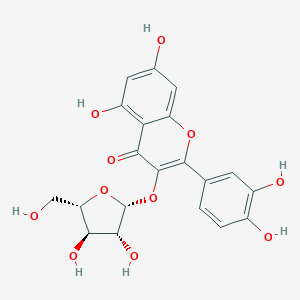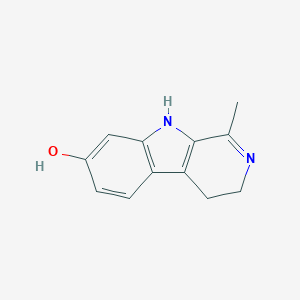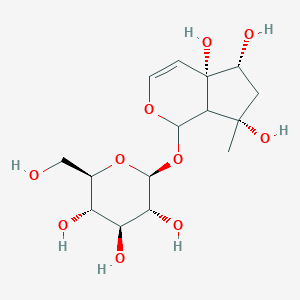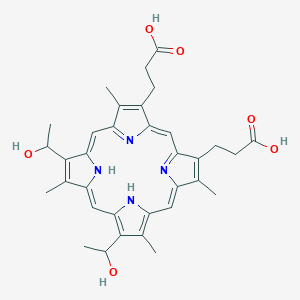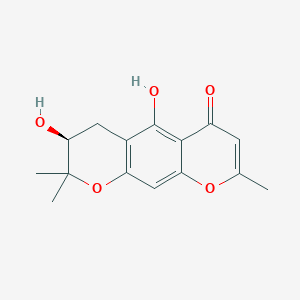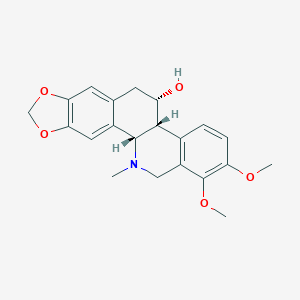
Homochelidonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Homochelidonine is a natural alkaloid that is found in the plant Chelidonium majus. It has been studied for its potential use in various scientific research applications due to its unique chemical properties. In
Aplicaciones Científicas De Investigación
Anticancer Properties
Homochelidonine, alongside chelidonine, has shown significant cytotoxicity in blood cancer cells. In particular, it demonstrates a pronounced effect on leukemic T-cells with varying p53 status, indicating its potential relevance in leukemic cells. This effect includes cell cycle arrest, induction of apoptosis, and impact on cell cycle regulatory proteins, as studied through various assays and microscopy techniques (Havelek et al., 2016).
Comparative Cytotoxicity with Chelidonine
A study comparing homochelidonine with chelidonine reveals their differential cytotoxic effects on human cancer and non-cancer cells. Both alkaloids were observed to decrease cellular growth in a dose-dependent manner, especially in cancer cells. Their growth inhibitory effect was noted in ovarian carcinoma and lung fibroblast cells, and this effect is linked to cell cycle arrest and apoptosis induction. The study highlights the nuanced effects of homochelidonine on different cell types and the potential therapeutic implications in oncology (Havelek et al., 2017).
Propiedades
Número CAS |
476-33-5 |
|---|---|
Nombre del producto |
Homochelidonine |
Fórmula molecular |
C21H23NO5 |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
(4bR,5S,11bS)-1,2-dimethoxy-12-methyl-5,6,11b,13-tetrahydro-4bH-[1,3]benzodioxolo[5,6-c]phenanthridin-5-ol |
InChI |
InChI=1S/C21H23NO5/c1-22-9-14-12(4-5-16(24-2)21(14)25-3)19-15(23)6-11-7-17-18(27-10-26-17)8-13(11)20(19)22/h4-5,7-8,15,19-20,23H,6,9-10H2,1-3H3/t15-,19-,20+/m0/s1 |
Clave InChI |
MADYLZJCRKUBIK-RYGJVYDSSA-N |
SMILES isomérico |
CN1CC2=C(C=CC(=C2OC)OC)[C@@H]3[C@H]1C4=CC5=C(C=C4C[C@@H]3O)OCO5 |
SMILES |
CN1CC2=C(C=CC(=C2OC)OC)C3C1C4=CC5=C(C=C4CC3O)OCO5 |
SMILES canónico |
CN1CC2=C(C=CC(=C2OC)OC)C3C1C4=CC5=C(C=C4CC3O)OCO5 |
Otros números CAS |
476-33-5 |
Sinónimos |
Homochelidonine (6CI,7CI,8CI); (+)-Homochelidonine; (4bR,5S,11bS)-4b,5,6,11b,12,13-Hexahydro-1,2-dimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridin-5-ol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



